5-bromo-3-methyl-1H-indole-7-carbonitrile

Catalog No.
S812881
CAS No.
1221448-64-1
M.F
C10H7BrN2
M. Wt
235.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-3-methyl-1H-indole-7-carbonitrile

CAS Number

1221448-64-1

Product Name

5-bromo-3-methyl-1H-indole-7-carbonitrile

IUPAC Name

5-bromo-3-methyl-1H-indole-7-carbonitrile

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

InChI

InChI=1S/C10H7BrN2/c1-6-5-13-10-7(4-12)2-8(11)3-9(6)10/h2-3,5,13H,1H3

InChI Key

KMQQSKDTKMRIBU-UHFFFAOYSA-N

SMILES

CC1=CNC2=C(C=C(C=C12)Br)C#N

Canonical SMILES

CC1=CNC2=C(C=C(C=C12)Br)C#N
  • Medicinal Chemistry

    Indole derivatives are a well-studied class of organic compounds with a wide range of biological activities [PubChem Link to Indole - ]. The presence of the bromine and cyano groups in 5-bromo-3-methyl-1H-indole-7-carbonitrile might contribute to interesting biological properties. Researchers might investigate these properties in the context of drug discovery.

  • Materials Science

    Aromatic organic molecules like 5-bromo-3-methyl-1H-indole-7-carbonitrile can be used as building blocks in the design of new materials [ScienceDirect Link to "Organic materials for optoelectronic applications" - ]. The specific properties of the molecule, such as its conductivity or light absorption, would determine its potential applications in this field.

5-Bromo-3-methyl-1H-indole-7-carbonitrile is a heterocyclic compound with the molecular formula C₁₀H₇BrN₂ and a molecular weight of 235.08 g/mol. It belongs to the indole family, which is notable for its presence in numerous natural products and pharmaceuticals. Indoles play significant roles in biological systems and have garnered extensive research interest due to their diverse biological activities, including potential therapeutic applications in various diseases .

Typical of indole derivatives. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Cyclization Reactions: This compound can undergo cyclization to form more complex structures, often utilized in drug development.
  • Reduction Reactions: The carbonitrile group can be reduced to amine or aldehyde functionalities, expanding its utility in synthetic chemistry .

Research indicates that 5-bromo-3-methyl-1H-indole-7-carbonitrile exhibits notable biological activities:

  • Anticancer Properties: Indole derivatives, including this compound, have shown potential in inducing apoptosis in cancer cells and inhibiting cell proliferation.
  • Antiviral Activity: Some studies suggest that indole compounds may possess antiviral properties, making them candidates for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects: The compound is also being explored for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The synthesis of 5-bromo-3-methyl-1H-indole-7-carbonitrile typically involves several steps:

  • Fischer Indole Synthesis: This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution.
  • Cyanation: The final step involves the introduction of the carbonitrile group, often through nucleophilic substitution or via a cyanation reaction using potassium cyanide .

5-Bromo-3-methyl-1H-indole-7-carbonitrile has a variety of applications across different fields:

  • Pharmaceutical Research: It serves as a building block for synthesizing new therapeutic agents targeting cancer and viral infections.
  • Material Science: The compound is utilized in the development of dyes and pigments due to its unique chemical properties.
  • Biochemical Research: It is employed as a tool compound to study various biochemical pathways and interactions within cells .

The interaction studies of 5-bromo-3-methyl-1H-indole-7-carbonitrile reveal its ability to bind with various biomolecules:

  • Enzyme Interactions: The compound has been shown to interact with specific enzymes that regulate cell proliferation and apoptosis, indicating its potential as a therapeutic agent.
  • Receptor Binding: It exhibits high affinity for several receptors involved in cellular signaling pathways, which could explain its biological effects .

Several compounds share structural similarities with 5-bromo-3-methyl-1H-indole-7-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-BromoindoleC₉H₈BrNLacks the carbonitrile group
3-MethylindoleC₉H₉NNo halogen substitution
7-CyanoindoleC₉H₈N₂Contains a cyano group at a different position
5-Chloro-3-methylindoleC₉H₈ClNChlorine instead of bromine

Uniqueness

5-Bromo-3-methyl-1H-indole-7-carbonitrile is unique due to its specific combination of bromine and carbonitrile functional groups, which enhances its reactivity and biological activity compared to similar compounds. This unique structure allows it to participate in a variety of

XLogP3

2.8

Dates

Modify: 2023-08-16

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